molecular formula C20H16O2S B042328 9-(4-Methoxyphenyl)-9H-xanthene-9-thiol CAS No. 132628-15-0

9-(4-Methoxyphenyl)-9H-xanthene-9-thiol

Cat. No. B042328
M. Wt: 320.4 g/mol
InChI Key: GGHCCASEJMFUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “9-(4-Methoxyphenyl)-9H-xanthene-9-thiol” is a complex organic molecule. It contains a xanthene backbone, which is a tricyclic system consisting of two benzene rings joined by a pyran ring . The molecule also has a methoxyphenyl group attached at the 9-position and a thiol group at the 9-position of the xanthene ring .


Molecular Structure Analysis

The molecular structure of “9-(4-Methoxyphenyl)-9H-xanthene-9-thiol” would likely be complex due to the presence of the xanthene backbone and the various substituents. The methoxyphenyl group would contribute to the electron-donating properties of the molecule, while the thiol group could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

Again, while specific reactions involving “9-(4-Methoxyphenyl)-9H-xanthene-9-thiol” are not available, similar compounds have been studied for their reactivity. For instance, substituted imidazoles and indoles have been found to inhibit the catalytic activity of certain enzymes in a substrate-specific manner .

Safety And Hazards

The safety and hazards associated with “9-(4-Methoxyphenyl)-9H-xanthene-9-thiol” would depend on its exact structure and properties. It’s always important to handle chemicals with care and use appropriate personal protective equipment .

properties

IUPAC Name

9-(4-methoxyphenyl)xanthene-9-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O2S/c1-21-15-12-10-14(11-13-15)20(23)16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h2-13,23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHCCASEJMFUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564450
Record name 9-(4-Methoxyphenyl)-9H-xanthene-9-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-Methoxyphenyl)-9H-xanthene-9-thiol

CAS RN

132628-15-0
Record name 9-(4-Methoxyphenyl)-9H-xanthene-9-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(4-Methoxyphenyl)-9H-xanthene-9-thiol
Reactant of Route 2
9-(4-Methoxyphenyl)-9H-xanthene-9-thiol
Reactant of Route 3
9-(4-Methoxyphenyl)-9H-xanthene-9-thiol
Reactant of Route 4
9-(4-Methoxyphenyl)-9H-xanthene-9-thiol
Reactant of Route 5
9-(4-Methoxyphenyl)-9H-xanthene-9-thiol
Reactant of Route 6
9-(4-Methoxyphenyl)-9H-xanthene-9-thiol

Citations

For This Compound
1
Citations
K Jahn‐Hofmann, JW Engels - Helvetica chimica acta, 2004 - Wiley Online Library
The incorporation of a specific cleavage site into an oligodeoxynucleotide can be achieved by utilizing the four 5′‐S‐(4,4′‐dimethoxytrityl)‐2′‐deoxy‐5′‐thionucleoside 3′‐(2‐…
Number of citations: 22 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.